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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its

presence in a variety of biologically active compounds. Among its many derivatives, those

stemming from the 3-methylisoxazole-5-carbonitrile core have garnered significant attention

for their therapeutic potential across a spectrum of diseases, including cancer, inflammation,

and infectious diseases. This technical guide provides an in-depth exploration of these

derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing

critical biological pathways and experimental workflows.

Biological Activities and Quantitative Data
Derivatives of 3-methylisoxazole-5-carbonitrile have demonstrated a broad range of

biological activities. The core structure serves as a versatile template for the development of

potent and selective therapeutic agents. The primary areas of investigation include anticancer,

antimicrobial, and anti-inflammatory applications.

Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 3-methylisoxazole-5-carbonitrile
derivatives against various cancer cell lines. The mechanism of action often involves the

induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Table 1: Anticancer Activity of 3-Methylisoxazole-5-carbonitrile Derivatives (IC50 values)
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Compound ID
Derivative
Class

Cancer Cell
Line

IC50 (µM) Reference

5l
Isoxazole-

piperazine hybrid

Huh7 (Liver

Cancer)
0.3 [1]

5m
Isoxazole-

piperazine hybrid

Huh7 (Liver

Cancer)
1.0 [1]

5o
Isoxazole-

piperazine hybrid

Mahlavu (Liver

Cancer)
0.7 [1]

5l
Isoxazole-

piperazine hybrid

MCF-7 (Breast

Cancer)
2.5 [1]

5o
Isoxazole-

piperazine hybrid

MCF-7 (Breast

Cancer)
3.7 [1]

3d

Imidazo[1,2-

c]pyrimidine-

isoxazole

MCF-7 (Breast

Cancer)
43.4 [2]

4d

Imidazo[1,2-

c]pyrimidine-

isoxazole

MDA-MB-231

(Breast Cancer)
35.1 [2]

Compound 9

Pyrazoline-

isoxazole-indole

hybrid

MDA-MB-231

(Breast Cancer)
30.6 [3]

Compound 25

Pyrazoline-

isoxazole-indole

hybrid

MDA-MB-231

(Breast Cancer)
35.5 [3]

Compound 34

Pyrazoline-

isoxazole-indole

hybrid

MDA-MB-231

(Breast Cancer)
22.3 [3]

Antimicrobial Activity
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The isoxazole nucleus is a key component of several antimicrobial agents. Derivatives of 3-
methylisoxazole-5-carbonitrile have shown promising activity against a range of bacterial

and fungal pathogens.

Table 2: Antimicrobial Activity of 3-Methylisoxazole-5-carbonitrile Derivatives (MIC values)
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Compound ID
Derivative
Class

Microbial
Strain

MIC (µg/mL) Reference

Compound 13a
Triazine-

isoxazole hybrid
S. aureus 100 [4]

Compound 3a

Imidazo[1,2-

c]pyrimidine-

isoxazole

S. aureus

(MSSA)
3.12 [2]

Compound 4a

Imidazo[1,2-

c]pyrimidine-

isoxazole

S. aureus

(MRSA)
4.61 [2]

Compound 1e

N-acyl

phenylalanine

analogue

S. epidermidis

756
56.2 [5]

Compound 1e

N-acyl

phenylalanine

analogue

E. coli ATCC

25922
28.1 [5]

Compound 1e

N-acyl

phenylalanine

analogue

C. albicans 128 14 [5]

Compound 4a

Oxazole-

carbonate

derivative

S. epidermidis

756
56.2 [5]

Compound 4a

Oxazole-

carbonate

derivative

B. subtilis ATCC

6683
56.2 [5]

Compound 4a

Oxazole-

carbonate

derivative

C. albicans 128 14 [5]

Compound 8
Thioxothiazolidin

-indole-isoxazole
En. cloacae 0.004-0.03 [6]
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Compound 15
Thioxothiazolidin

-indole-isoxazole
T. viride 0.004-0.06 [6]

Pharmacokinetic Properties
Preclinical pharmacokinetic studies are crucial for evaluating the drug-like properties of new

chemical entities. Limited data is available for 3-methylisoxazole-5-carbonitrile derivatives,

but initial studies indicate that some compounds possess favorable pharmacokinetic profiles.

Table 3: Pharmacokinetic Parameters of a Representative Isoxazole Derivative (TFISA)

Parameter Value Species
Route of
Administration

Reference

Cmax
8173 ± 1491

ng/mL
Rat Ocular Instillation [7]

Tmax Not Reported Rat Ocular Instillation [7]

t1/2 58 ± 10 h Rat Ocular Instillation [7]

Bioavailability 90.18% Rat
Ocular vs.

Intraperitoneal
[7]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and

biological evaluation of 3-methylisoxazole-5-carbonitrile derivatives.

General Synthesis of 3-Aryl-5-methylisoxazole-4-
carboxylic Acid Derivatives
This protocol describes a common method for the synthesis of isoxazole derivatives, which can

be further modified to introduce diverse functionalities.

Materials:

Substituted aryl aldehyde
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Ethyl acetoacetate

Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Acetic acid

Potassium hydroxide

Hydrochloric acid

Procedure:

Chalcone Formation: To a solution of the substituted aryl aldehyde (1 equivalent) and ethyl

acetoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., piperidine).

Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Cyclization to Isoxazole: To the cooled reaction mixture, add hydroxylamine hydrochloride

(1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 4-6 hours.

Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The

precipitated solid is filtered, washed with water, and dried. The crude product can be purified

by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 3-aryl-5-

methylisoxazole-4-carboxylate.

Hydrolysis to Carboxylic Acid: Dissolve the ethyl ester in a mixture of ethanol and an

aqueous solution of potassium hydroxide (2 equivalents). Stir the mixture at room

temperature or gentle heat until the reaction is complete (monitored by TLC).

Acidification and Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous

residue with water and acidify with dilute hydrochloric acid to a pH of 2-3. The precipitated

carboxylic acid is filtered, washed with water, and dried to afford the final product.[8][9]
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In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

Cancer cell lines (e.g., MCF-7, Huh7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

3-Methylisoxazole-5-carbonitrile derivatives (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium.

Replace the medium in the wells with 100 µL of medium containing the test compounds at

various concentrations. Include a vehicle control (DMSO) and a positive control (a known

anticancer drug). Incubate the plates for 48-72 hours.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT

to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals. Gently shake the plate for 15
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minutes.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells /

Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that

inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against

the compound concentration.[10][11][12][13]

In Vitro Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

3-Methylisoxazole-5-carbonitrile derivatives (dissolved in a suitable solvent)

96-well microtiter plates

Microplate reader or visual inspection

Procedure:

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh

culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate

broth.

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth

medium directly in the 96-well plate. The final volume in each well should be 100 µL.
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Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final

inoculum concentration of 2.5 x 10^5 CFU/mL.

Controls: Include a growth control well (inoculum without compound) and a sterility control

well (broth without inoculum).

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C

for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism. This can be determined by visual inspection or by

measuring the optical density at 600 nm.[14]

Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of these derivatives is crucial for their rational design

and development. The following diagrams, generated using Graphviz (DOT language),

illustrate key signaling pathways modulated by 3-methylisoxazole-5-carbonitrile derivatives

and a general workflow for their discovery and evaluation.

Signaling Pathways
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is

a key regulator of inflammation and cell survival. Its aberrant activation is implicated in many

cancers. Some isoxazole derivatives have been shown to inhibit this pathway.
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Caption: Inhibition of the canonical NF-κB signaling pathway by 3-methylisoxazole-5-
carbonitrile derivatives.

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous

cells. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis.

Many anticancer isoxazole derivatives induce apoptosis by activating these pathways.
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Caption: Intrinsic pathway of apoptosis induction via caspase activation by isoxazole

derivatives.

Experimental and Logical Workflows
The process of discovering and developing new therapeutic agents from the 3-
methylisoxazole-5-carbonitrile core follows a structured workflow from initial design to

preclinical evaluation.
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Caption: A generalized workflow for the discovery and development of isoxazole-based

therapeutics.
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The exploration of SAR is a critical component of lead optimization, guiding the modification of

the chemical structure to enhance potency and selectivity while minimizing toxicity.

3-Methylisoxazole-5-carbonitrile Core R1 R2 Chemical Modification
of R1 and R2

Biological Activity
(e.g., IC50, MIC)

Generates Derivatives for Testing

SAR Analysis

Provides Data

Guides Further
Modifications

Optimized Lead
Compound

Identifies Key
Structural Features

Click to download full resolution via product page

Caption: Logical workflow for establishing Structure-Activity Relationships (SAR) of isoxazole

derivatives.

Conclusion
The 3-methylisoxazole-5-carbonitrile scaffold continues to be a fertile ground for the

discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate

significant potential in oncology, infectious diseases, and inflammatory conditions. The provided

data, protocols, and pathway visualizations offer a comprehensive resource for researchers in

the field, aiming to facilitate further investigation and development of this promising class of

compounds. Future work should focus on expanding the structure-activity relationship studies,

conducting more extensive in vivo efficacy and safety profiling, and elucidating the detailed

molecular mechanisms of action to unlock the full therapeutic potential of these versatile

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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